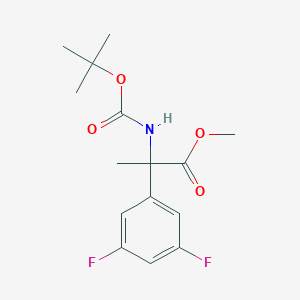

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate typically involves the following steps:

Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage.

Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using an appropriate difluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine derivative.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylpropanoate: Lacks the difluorophenyl group.

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoate: Contains a single fluorine atom.

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluorophenyl group can influence the compound’s reactivity, stability, and interactions with biological targets.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its properties, synthesis, and biological effects, supported by data tables and case studies.

- Chemical Formula : C15H19F2N2O4

- Molecular Weight : 335.33 g/mol

- CAS Number : 1236353-93-7

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the tert-butoxycarbonyl (Boc) derivative .

- Introduction of the 3,5-difluorophenyl group .

- Final esterification to yield the methyl ester .

This process can be optimized for yield and purity, with various reaction conditions reported in the literature.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may affect key signaling pathways involved in cancer cell survival.

Case Studies

- Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

- MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 breast cancer cells, where treatment with the compound led to a dose-dependent decrease in cell growth. Mechanistic studies suggested that this effect is linked to the downregulation of anti-apoptotic proteins such as Bcl-2.

Additional Biological Activities

Beyond antitumor effects, preliminary investigations suggest that this compound may possess antibacterial properties. In vitro tests against various bacterial strains showed moderate inhibitory effects.

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |

InChI Key |

GJMPJAJZVUIPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.